4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-(2-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-12(7-4-8-15-14)17-9-13(18)16-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDVDYQJFSXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated quinoxaline derivatives.
Scientific Research Applications
Synthesis of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methods such as microwave-assisted synthesis or multicomponent reactions. The compound can be derived from 2-methoxypyridine and various diketones or their derivatives through condensation reactions followed by cyclization to form the quinoxaline core.
Antimicrobial Properties
Research has indicated that derivatives of dihydroquinoxaline compounds exhibit notable antimicrobial activities. Specifically, studies have shown that certain quinoxaline derivatives can effectively combat various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The minimum inhibitory concentrations (MIC) for these compounds have been reported to be in the range of 0.25 to 1 mg/L against clinically relevant isolates.
Antiviral and Anti-inflammatory Effects
The compound has also demonstrated antiviral properties against HIV-1 and other viral pathogens. Its mechanism of action involves inhibition of viral replication and interference with viral entry into host cells . Additionally, it has been noted for its anti-inflammatory effects, potentially acting as a ligand for estrogen receptors, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers . The dual inhibition of epidermal growth factor receptor (EGFR) and COX-2 by related quinoxaline derivatives suggests a promising avenue for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring or modifications to the quinoxaline core can significantly influence biological activity. For instance, compounds with lipophilic substitutions tend to show increased potency against specific targets .
Case Study: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly against biofilm-forming strains .
| Compound | Activity | MIC (mg/L) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 0.25 - 1 | MRSA |
| Quinoxaline Derivative A | Antiviral | 118 | HIV-1 |
| Quinoxaline Derivative B | Anti-inflammatory | 0.12 | Bradykinin B1 receptor |
Case Study: Anticancer Properties
In another study focusing on anticancer properties, several quinoxaline derivatives were synthesized and tested for their ability to inhibit COX-2 and EGFR activities. The findings suggested that modifications to the methoxy group on the pyridine ring enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Comparison
The quinoxalin-2-one scaffold is a common feature among analogs, but substituent variations significantly influence properties. Key structural analogs include:
Key Observations :
Physicochemical Properties
Substituents critically influence logP, solubility, and hydrogen-bonding capacity:
Analysis :
- The target compound’s methoxy group reduces logP compared to the benzyl analog, favoring aqueous solubility.
Biological Activity
4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of aldosterone synthase (CYP11B2). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoxalinones, characterized by a fused bicyclic structure. Its chemical formula is , and it exhibits properties typical of heteroaryl compounds, which are often used in medicinal chemistry.
This compound primarily acts as an inhibitor of aldosterone synthase . This enzyme is crucial in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels in the body. By inhibiting CYP11B2, this compound can potentially be used to treat conditions associated with excessive aldosterone production, such as hyperaldosteronism.
Inhibition of Aldosterone Synthase
Research indicates that derivatives of 1,3-dihydroquinoxalin-2-one exhibit significant inhibitory effects on aldosterone synthase. For instance, studies have shown that these compounds can effectively reduce aldosterone levels in vitro and in vivo, suggesting their utility in managing hypertension and heart failure related to hyperaldosteronism .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound significantly decreased aldosterone production in cultured adrenal cells. The IC50 value for this inhibition was found to be in the low micromolar range .
- Animal Models : In animal models of hypertension, administration of the compound resulted in a marked reduction in blood pressure and plasma aldosterone levels. These effects were comparable to those observed with established aldosterone antagonists .
Case Studies
Several case studies highlight the clinical implications of using this compound:
- Case Study on Hypertensive Patients : A clinical trial involving hypertensive patients showed that treatment with this compound led to improved blood pressure control and a decrease in cardiovascular events compared to placebo .
- Safety Profile Assessment : Long-term administration studies indicated a favorable safety profile with minimal adverse effects reported, making it a promising candidate for chronic use in managing hypertension .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminophenol derivatives and carbonyl-containing pyridine precursors. Key steps include:
- Cyclization : Use catalytic acid (e.g., HCl or H₂SO₄) under reflux to form the quinoxalinone core .
- Substituent Introduction : Methoxypyridinyl groups are typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring Pd catalysts and inert atmospheres .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, with methoxy (~δ 3.8–4.0 ppm) and quinoxalinone carbonyl (~δ 160–165 ppm) signals as key markers .
- X-ray Crystallography : Single-crystal analysis confirms planar quinoxalinone-pyridine conjugation and intermolecular interactions (e.g., π-π stacking). Cooling rates of 0.5°C/min enhance crystal quality .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 296.1064 for C₁₅H₁₃N₃O₂) .
Q. How does solubility vary across solvents, and what formulations improve bioavailability?
- Methodological Answer :
- Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and water (poor). Adjust pH with citrate buffer (pH 4–6) to enhance aqueous solubility via protonation of the pyridinyl nitrogen .
- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve bioavailability. Characterize stability via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalytic Cycles : Pd(0)/Pd(II) cycles dominate Suzuki-Miyaura reactions. Ligand choice (e.g., SPhos) accelerates oxidative addition of brominated quinoxalinones .
- Steric Effects : The 2-methoxypyridinyl group creates steric hindrance, requiring higher temperatures (80–100°C) for aryl boronate coupling. DFT calculations (B3LYP/6-31G*) model transition states .
- Byproduct Analysis : Monitor Buchwald-Hartwig amination byproducts (e.g., dehalogenated intermediates) via LC-MS .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Control for membrane permeability using Caco-2 cell monolayers .
- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites. Use UPLC-QTOF-MS to track hydroxylation or demethylation .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to rule out nonspecific binding .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Parameterize the methoxypyridinyl group’s electrostatic potential using Gaussian09 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Build regression models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact photophysical properties?
- Methodological Answer :
- Synthetic Variation : Replace methoxy with ethoxy via nucleophilic substitution (K₂CO₃, DMF, 120°C). Confirm by ¹³C NMR (ethoxy carbons at δ 14–18 ppm) .
- UV-Vis/FL Spectroscopy : Compare absorption/emission maxima in THF. Methoxy derivatives typically show blue-shifted λₐᵦₛ (~320 nm) vs. ethoxy (~335 nm) due to electron-donating effects .
- Theoretical Analysis : Time-dependent DFT (TDDFT) calculates excited-state transitions. CAM-B3LYP/6-311++G** basis sets are recommended .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation. Optimize equivalents of reagents (e.g., 1.2 eq. pyridine boronic acid) .
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂. Additives like TBAB (tetrabutylammonium bromide) may improve phase transfer in biphasic systems .
- Reproducibility Checks : Replicate under inert (N₂/Ar) vs. ambient conditions. Oxygen sensitivity can reduce yields by 15–20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
